

An In-depth Technical Guide to BD-9136: A Selective BRD4 Degradator

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Compound of Interest

Compound Name: BD-9136

Cat. No.: B14901772

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This technical guide provides a comprehensive overview of **BD-9136**, a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 4 (BRD4). This document details the core mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Concept: Targeted Protein Degradation with BD-9136

BD-9136 is a bifunctional molecule engineered to specifically target BRD4 for degradation by the cellular ubiquitin-proteasome system.^[1] It functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, specifically Cereblon (CRBN).^{[2][3]} This induced proximity facilitates the ubiquitination of BRD4, marking it for subsequent destruction by the proteasome. A key advantage of **BD-9136** is its exceptional selectivity for BRD4 over other members of the Bromodomain and Extra-Terminal domain (BET) family of proteins, such as BRD2 and BRD3.^{[1][2]} This selectivity is achieved through precise conformational control in the design of the molecule.^{[2][4]}

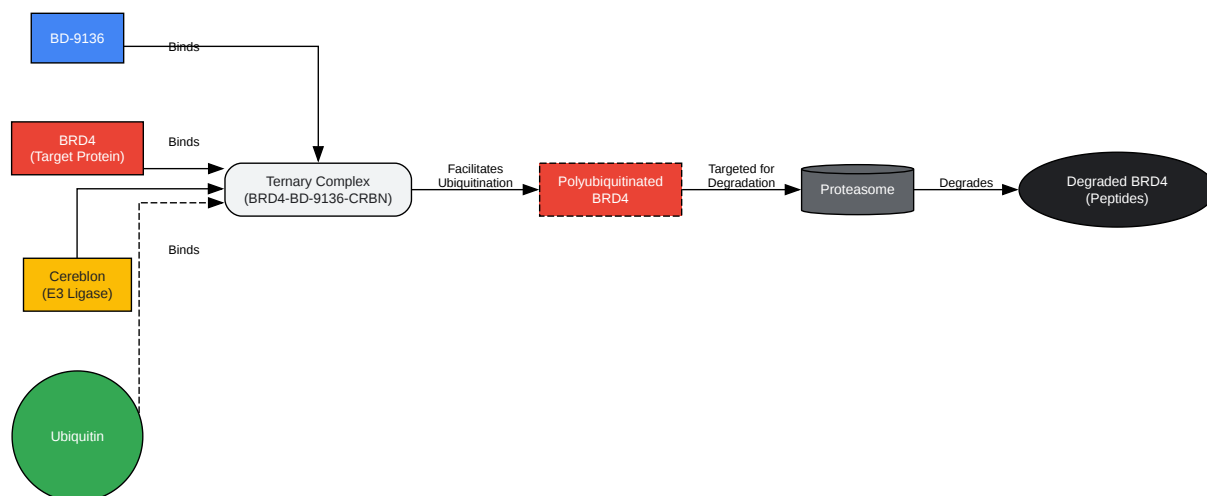
Quantitative Data Summary

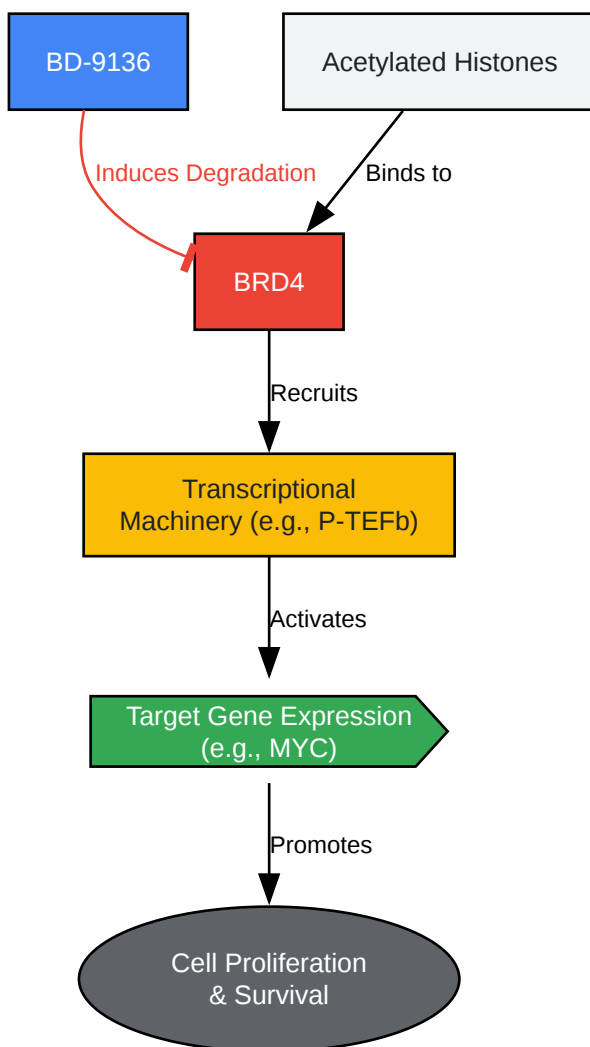
The potency and selectivity of **BD-9136** have been evaluated across various cancer cell lines. The following table summarizes the degradation concentration (DC50) and maximum degradation (Dmax) values for BRD4, as well as its effect on BRD2 and BRD3.

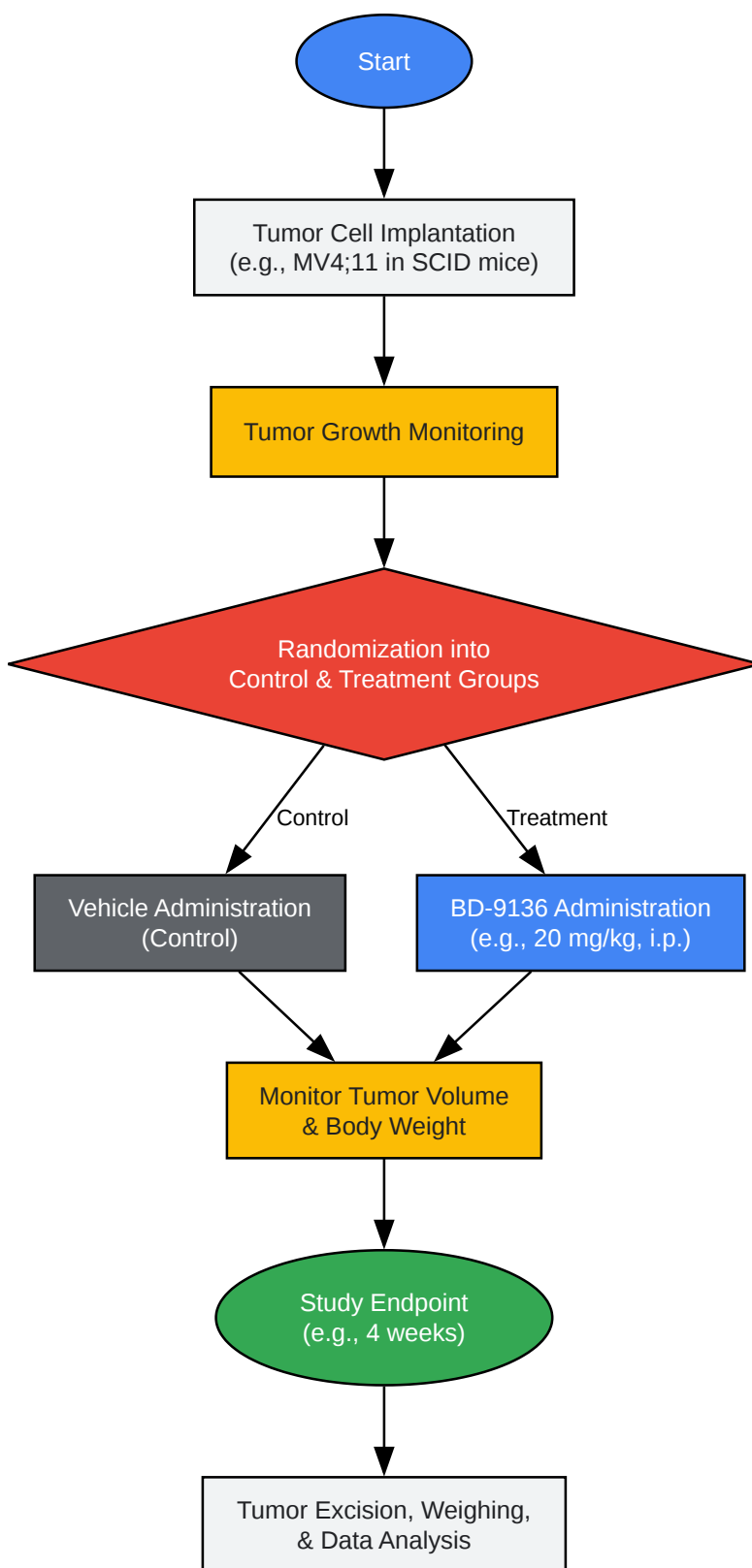
Cell Line	BRD4 DC50 (nM)	BRD4 Dmax	BRD2/BRD3 Degradation	Reference
Multiple Cancer Lines (8 total)	0.1 - 4.7	> 90%	No degradation observed at concentrations up to 1000 nM	[2]
T47D	0.2	Not Specified	>1000-fold selectivity over BRD2 and BRD3	[5]

Mechanism of Action: PROTAC-Mediated Degradation

The mechanism of action for **BD-9136** follows the canonical PROTAC pathway. The diagram below illustrates this process, from the formation of the ternary complex to the final degradation of the target protein.







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